Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

Description

The exact mass of the compound Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanamine, 2,2-dimethoxy-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanamine, 2,2-dimethoxy-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethoxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-7(2)5-6(8-3)9-4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYAEQCJNXODLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068134 | |

| Record name | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38711-20-5 | |

| Record name | 2,2-Dimethoxy-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38711-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038711205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxyethyl(dimethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" chemical properties

An In-depth Technical Guide to Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS: 38711-20-5)

Executive Summary

This technical guide provides a comprehensive overview of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, a versatile bifunctional reagent crucial in modern organic synthesis. Known commonly as (Dimethylamino)acetaldehyde dimethyl acetal, this compound serves as a stable, masked equivalent of the highly reactive aminoacetaldehyde. Its primary value lies in its role as a C2 synthon, offering both a nucleophilic tertiary amine and a latent electrophilic aldehyde. The acetal functionality provides robust protection under neutral and basic conditions, yet allows for facile deprotection under acidic treatment to unmask the aldehyde for subsequent transformations. This guide details its chemical identity, physicochemical properties, spectroscopic signature, core reactivity, synthetic applications, and essential safety protocols, making it an indispensable resource for researchers in pharmaceutical development and fine chemical synthesis.

Nomenclature and Chemical Identity

Precise identification is paramount for reproducibility and safety in research. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is cataloged under several names and identifiers across chemical databases and regulatory bodies.

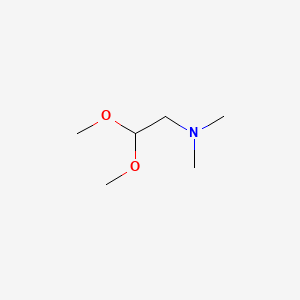

The compound's structure features a dimethylamino group attached to an ethyl chain, which is protected as a dimethyl acetal at the C2 position. This structure is the foundation of its chemical behavior.

Caption: Chemical structure of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2,2-dimethoxy-N,N-dimethylethanamine | [1][2][3] |

| CAS Number | 38711-20-5 | [1][2][4] |

| Molecular Formula | C6H15NO2 | [1][2] |

| Molecular Weight | 133.19 g/mol | [1][2][3] |

| Common Synonyms | (Dimethylamino)acetaldehyde dimethyl acetal; N-(2,2-Dimethoxyethyl)dimethylamine | [1][3][4] |

| InChIKey | HUYAEQCJNXODLQ-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CN(C)CC(OC)OC |[2][3] |

Physicochemical Properties

The physical properties of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- dictate its handling, storage, and reaction conditions. It is a flammable, moisture-sensitive liquid.[4][5] The discrepancy in reported boiling points may be attributable to measurements at different pressures, a critical consideration for purification by distillation.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear, colorless to slightly yellow liquid | [4] |

| Density | 0.9 g/cm³ @ 25°C | [6][7] |

| Boiling Point | 64 °C or 141.8 °C @ 760 mmHg | [4][6][7] |

| Flash Point | 32 °C | [4][6] |

| Vapor Pressure | 1.86 mmHg @ 25°C | [6] |

| Refractive Index | n20/D 1.406 - 1.415 | [6][7] |

| Incompatibilities | Strong oxidizing agents, strong acids |[4][5][8] |

Spectroscopic Profile

Spectroscopic analysis confirms the identity and purity of the compound. While raw spectra are available from commercial and public databases, the key expected features are summarized below.

-

Mass Spectrometry (MS): Electron ionization would likely show a molecular ion peak (M+) at m/z 133. Key fragmentation patterns would include the loss of a methoxy group (•OCH₃) to yield a fragment at m/z 102, and a characteristic fragment at m/z 58 corresponding to the [CH₂=N(CH₃)₂]⁺ ion from alpha-cleavage.[9]

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by C-H stretching vibrations around 2800-3000 cm⁻¹. Strong C-O stretching bands characteristic of the acetal group will appear in the 1050-1150 cm⁻¹ region. C-N stretching can be observed around 1000-1250 cm⁻¹. The absence of a strong C=O band (~1720 cm⁻¹) confirms the integrity of the acetal protection.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a singlet around 2.2-2.3 ppm for the six protons of the N(CH₃)₂ group. The two methoxy groups (OCH₃) will produce a singlet for their six protons around 3.3-3.4 ppm. The CH₂ protons will appear as a doublet, and the CH proton as a triplet, with coupling between them.

-

¹³C NMR: Distinct signals are expected for the N-methyl carbons, the methylene carbon, the two equivalent methoxy carbons, and the acetal methine carbon.[3]

-

Chemical Reactivity and Synthetic Utility

The synthetic power of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- stems from its dual functionality and the chemoselective nature of the acetal protecting group.

The Acetal as a Robust Protecting Group

The core value of this reagent is its function as a masked aldehyde. The dimethyl acetal is stable to a wide range of reaction conditions, including strongly basic, organometallic, and nucleophilic reagents, as well as many reducing and oxidizing agents. This stability allows chemists to perform extensive modifications on other parts of a molecule without affecting the latent aldehyde.

The deprotection is typically achieved under mild acidic aqueous conditions, which readily hydrolyze the acetal to reveal the aldehyde. This orthogonality makes it a superior choice for complex, multi-step syntheses.

Caption: Deprotection workflow illustrating the acid-lability of the acetal group.

Role as a C2 Synthon in Synthesis

This molecule is a classic C2 synthon, a two-carbon building block.[1] It provides a synthetic chemist with a unit containing a nucleophilic nitrogen and a latent electrophilic carbon (the masked aldehyde). This dual nature is instrumental in the construction of nitrogen-containing molecules, particularly heterocycles.[1][10] A typical synthetic strategy involves first utilizing the amine's nucleophilicity in a reaction (e.g., alkylation, acylation), followed by deprotection of the acetal and subsequent intramolecular cyclization onto the newly formed aldehyde.

Key Applications in Modern Synthesis

The utility of this reagent is well-documented in both academic and industrial research.

-

Pharmaceutical and Fine Chemical Synthesis: It is a crucial intermediate for building complex molecular scaffolds found in active pharmaceutical ingredients (APIs) and other high-value chemicals.[4][10]

-

Heterocycle Construction: Its structure is ideally suited for synthesizing a wide variety of nitrogen-containing heterocycles, which are prevalent in drug discovery.[1]

-

Advanced Formylation Reactions: In a notable modern application, it has been used as a surrogate for carbon monoxide (CO) in photoredox/nickel dual catalysis. This allows for the formylation of aryl halides, providing a safer and more practical alternative to using toxic, gaseous CO.[1]

Recommended Synthetic Protocols

The synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is typically achieved via one of two reliable methods. The choice depends on the availability of starting materials and desired scale.

Protocol: Synthesis via Reductive Amination

This is the most common and efficient laboratory-scale method. It relies on the formation of an iminium ion intermediate from an aldehyde and a secondary amine, which is then reduced in situ. The causality for choosing a mild reducing agent like sodium triacetoxyborohydride is its selectivity for iminium ions over aldehydes, preventing reduction of the starting material.

Caption: Workflow for synthesis via reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,2-dimethoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add dimethylamine (1.1 eq, typically as a solution in THF or as a hydrochloride salt with an added base like triethylamine).

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aldehyde.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation to yield the final product.

Protocol: Synthesis via Nucleophilic Substitution (Theoretical)

An alternative approach involves the direct S_N2 alkylation of dimethylamine with a suitable electrophile like 2-bromo-1,1-dimethoxyethane.[1] This method is conceptually simple but may be lower yielding due to potential side reactions like elimination or over-alkylation, depending on the conditions.

Step-by-Step Methodology:

-

Reaction Setup: In a pressure vessel, combine 2-bromo-1,1-dimethoxyethane (1.0 eq) with an excess of dimethylamine (2-3 eq, as a solution or condensed gas) in a polar aprotic solvent like THF or acetonitrile.

-

Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate) to neutralize the HBr formed during the reaction.

-

Reaction: Seal the vessel and heat the mixture (e.g., to 50-70 °C) overnight.

-

Workup and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. The resulting residue can be purified by distillation.

Safety, Handling, and Storage

Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a hazardous chemical that requires strict safety protocols.

Table 3: GHS Hazard Information

| Hazard Code | Description | Pictogram |

|---|---|---|

| H226 | Flammable liquid and vapor | 🔥 |

| H315 | Causes skin irritation | ❗ |

| H319 | Causes serious eye irritation | ❗ |

| H335 | May cause respiratory irritation | ❗ |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a flame-retardant lab coat.[8] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8]

-

Handling: This is a flammable liquid.[3] Keep away from all sources of ignition, including heat, sparks, and open flames.[8] Use non-sparking tools and explosion-proof equipment.[8] Ground and bond containers when transferring material to prevent static discharge. The material is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][8] Store away from incompatible materials such as strong acids and oxidizing agents.[5][8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[8]

Conclusion

Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a high-utility building block in organic synthesis. Its value is derived from the clever combination of a nucleophilic amine and a robustly protected, yet easily accessible, aldehyde functionality. This unique profile enables complex molecular construction, making it a staple reagent for chemists in pharmaceutical and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

-

U.S. Environmental Protection Agency (EPA). (2023). Ethanamine, 2,2-dimethoxy-N,N-dimethyl- - Substance Details. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

ChemBK. (2024). Ethanamine, 2,2-dimethoxy-N,N-dimethyl- - Physico-chemical Properties. Retrieved from ChemBK. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123476, Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Retrieved from PubChem. [Link]

-

MySkinRecipes. (n.d.). (Dimethylamino)acetaldehyde Dimethyl Acetal. Retrieved from MySkinRecipes. [Link]

-

Chemsrc. (2025). 2,2-dimethoxy-n,n-dimethylethanamin | CAS#:38711-20-5. Retrieved from Chemsrc. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Dimethylaminoacetaldehyde dimethyl acetal. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. chembk.com [chembk.com]

- 7. 2,2-dimethoxy-n,n-dimethylethanamin | CAS#:38711-20-5 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. Dimethylaminoacetaldehyde dimethyl acetal [webbook.nist.gov]

- 10. (Dimethylamino)acetaldehyde Dimethyl Acetal [myskinrecipes.com]

An In-depth Technical Guide to Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS 38711-20-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, CAS Number 38711-20-5. This versatile bifunctional molecule, also widely known as (Dimethylamino)acetaldehyde dimethyl acetal, serves as a crucial C2 synthon in modern organic synthesis. Its unique structure, featuring a nucleophilic tertiary amine and a masked aldehyde in the form of a stable dimethyl acetal, makes it an invaluable building block, particularly in the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in pharmaceuticals and fine chemicals. This document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, explores its reaction mechanisms and applications, and presents a thorough analysis of its spectroscopic data.

Core Chemical and Physical Properties

Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a colorless to pale-yellow liquid under standard conditions.[1][2] Its stability under basic and neutral conditions, a key feature for its synthetic utility, is conferred by the acetal functional group.[3]

| Property | Value | Source(s) |

| CAS Number | 38711-20-5 | [4] |

| Molecular Formula | C₆H₁₅NO₂ | [4] |

| Molecular Weight | 133.19 g/mol | [4] |

| IUPAC Name | 2,2-dimethoxy-N,N-dimethylethan-1-amine | [4] |

| Synonyms | (Dimethylamino)acetaldehyde dimethyl acetal, N-(2,2-Dimethoxyethyl)dimethylamine, 2,2-Dimethoxy-N,N-dimethylethylamine | [5] |

| Boiling Point | 64 °C at 760 mmHg | N/A |

| Density | 0.9 g/cm³ | N/A |

| Flash Point | 32.2 °C | N/A |

| Appearance | Colorless to pale-yellow liquid | [1][2] |

Synthesis and Mechanism: A Self-Validating Protocol

The principal and most efficient route to Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is the reductive amination of 2,2-dimethoxyacetaldehyde with dimethylamine.[3] This method is highly reliable and scalable, proceeding through an iminium ion intermediate which is subsequently reduced in situ.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of dimethylamine on the carbonyl carbon of 2,2-dimethoxyacetaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate a reactive iminium ion. A mild reducing agent, such as sodium borohydride, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product.

Caption: Mechanism of Reductive Amination Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- via reductive amination.

Materials:

-

2,2-Dimethoxyacetaldehyde (1.0 eq.)

-

Dimethylamine (2.0 M solution in THF, 1.2 eq.)

-

Sodium borohydride (NaBH₄, 1.5 eq.)

-

Methanol (Anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,2-dimethoxyacetaldehyde in anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the dimethylamine solution to the cooled aldehyde solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour to facilitate the formation of the iminium ion intermediate.

-

In a separate flask, prepare a solution of sodium borohydride in methanol.

-

Add the sodium borohydride solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volume of residue).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.

Applications in Synthesis: The Versatile C2 Synthon

The synthetic utility of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- stems from its dual functionality. The acetal group serves as a robust protecting group for the aldehyde, which is stable to a wide range of nucleophilic and basic conditions. This allows for chemical transformations to be carried out at other parts of a molecule containing this moiety. The aldehyde can be readily deprotected under mild acidic conditions.

Role in Heterocyclic Synthesis

A significant application of this reagent is in the synthesis of nitrogen-containing heterocycles, which are core structures in numerous bioactive compounds. A common synthetic strategy involves an initial reaction utilizing the nucleophilic dimethylamino group, followed by acid-catalyzed deprotection of the acetal to unmask the aldehyde. This newly revealed aldehyde can then undergo an intramolecular cyclization to form a variety of heterocyclic systems.

Caption: General workflow for heterocyclic synthesis.

While specific examples of blockbuster drugs synthesized directly from Ethanamine, 2,2-dimethoxy-N,N-dimethyl- are not readily found in public literature, its close analog, aminoacetaldehyde dimethyl acetal, is a key intermediate in the synthesis of important pharmaceuticals such as the anti-parasitic drug Praziquantel and the heart medication Ivabradine.[2][6] This highlights the industrial relevance of this class of compounds in drug development.

Spectroscopic Characterization

A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and quality control of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide detailed information about the molecular structure.

| ¹H NMR Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₂-N- | ~2.25 | s | 6H |

| -N-CH₂- | ~2.45 | d | 2H |

| -CH(OCH₃)₂ | ~4.40 | t | 1H |

| -(OCH₃)₂ | ~3.30 | s | 6H |

| ¹³C NMR Assignment | Chemical Shift (ppm) |

| (CH₃)₂-N- | ~45.5 |

| -N-CH₂- | ~60.0 |

| -CH(OCH₃)₂ | ~103.0 |

| -(OCH₃)₂ | ~54.0 |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Mass Spectrometry (MS)

The mass spectrum shows a molecular ion peak ([M]⁺) at m/z = 133. The fragmentation pattern is characteristic of aliphatic amines and acetals. The base peak is typically observed at m/z = 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ fragment formed through alpha-cleavage. Another significant fragment is observed at m/z = 75, which corresponds to the [(CH₃O)₂CH]⁺ ion.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2950-2850 | C-H stretching (alkane) |

| 2830-2780 | C-H stretching of N-CH₃ |

| 1125-1085 | C-O stretching (acetal) |

| 1250-1020 | C-N stretching (amine) |

Safety and Handling

Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a flammable liquid and vapor. It is also classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. It is incompatible with strong oxidizing agents and strong acids.[1] Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

-

What is amino acetaldehyde dimethyl acetal used for? - Baoran Chemical. Available at: [Link]

-

2,2-Dimethoxyethylmethylamine | C5H13NO2 | CID 8503 - PubChem. Available at: [Link]

-

Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476 - PubChem. Available at: [Link]

-

Ethanamine, 2,2-dimethoxy-N-methyl- - the NIST WebBook. Available at: [Link]

-

The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]

- 3. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | 38711-20-5 | Benchchem [benchchem.com]

- 4. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. baoranchemical.com [baoranchemical.com]

"Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" molecular weight

An In-Depth Technical Guide to Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

A Versatile C2 Synthon for Advanced Organic Synthesis

This guide provides a comprehensive technical overview of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, a valuable reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and critical applications, with a focus on its role as a versatile building block for complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, also known by its IUPAC name 2,2-Dimethoxy-N,N-dimethylethan-1-amine, is a bifunctional organic compound featuring a tertiary amine and a protected aldehyde in the form of a dimethyl acetal.[1] This unique structure makes it a stable yet highly reactive precursor for a variety of chemical transformations.

Chemical Structure

The molecular structure provides insight into its reactivity, with the lone pair on the nitrogen atom conferring nucleophilicity and the acetal group serving as a latent electrophilic site upon deprotection.

Caption: Chemical structure of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.

Key Identifiers and Properties

All quantitative data are summarized in the tables below for efficient reference.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2,2-Dimethoxy-N,N-dimethylethan-1-amine[1] |

| CAS Number | 38711-20-5[1][2][3] |

| Molecular Formula | C₆H₁₅NO₂[1][3] |

| InChI Key | HUYAEQCJNXODLQ-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 133.19 g/mol | [1][2][3] |

| Density | 0.9 g/cm³ | [4] |

| Boiling Point | 64 °C | [4] |

| Flash Point | 32 °C | [4] |

| Vapor Pressure | 1.86 mmHg at 25°C |[4] |

Synthesis and Reaction Mechanisms

The primary and most efficient route for synthesizing Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is through the reductive amination of 2,2-dimethoxyacetaldehyde.

Primary Synthetic Route: Reductive Amination

This method involves the reaction of 2,2-dimethoxyacetaldehyde, an electrophilic two-carbon building block, with dimethylamine.[2] The reaction proceeds via an iminium ion intermediate which is subsequently reduced in situ to yield the target tertiary amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is critical to selectively reduce the iminium ion without affecting the aldehyde starting material. This self-validating protocol ensures high yield and purity of the final product.

Alternative Synthetic Pathway

Theoretically, this compound could also be formed via a direct SN2 alkylation of dimethylamine with a 2,2-dimethoxyethyl halide (e.g., 2-bromo-1,1-dimethoxyethane).[2] However, this pathway is often less efficient due to potential side reactions and the requirement of a base to neutralize the hydrohalic acid byproduct.[2]

Sources

The Versatile Building Block: A Technical Guide to 2,2-dimethoxy-N,N-dimethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking a Key Synthetic Tool

In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount. Among these, 2,2-dimethoxy-N,N-dimethylethanamine, a seemingly simple molecule, emerges as a powerful C2 synthon, offering a masked aldehyde functionality and a nucleophilic nitrogen center.[1] This technical guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its practical applications in complex molecular design, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research. The compound in focus is systematically named by the International Union of Pure and Applied Chemistry (IUPAC) as 2,2-dimethoxy-N,N-dimethylethanamine .[1][2] An alternative, yet equally valid, IUPAC name is 2,2-Dimethoxy-N,N-dimethylethan-1-amine .[1][3] For unambiguous database searching and regulatory purposes, the Chemical Abstracts Service (CAS) has assigned the registry number 38711-20-5 .[1][3]

This compound is also known by several synonyms in scientific literature and commercial catalogs, including (Dimethylamino)acetaldehyde dimethyl acetal and N-(2,2-Dimethoxyethyl)dimethylamine.[1][2]

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,2-dimethoxy-N,N-dimethylethanamine[1][2] |

| CAS Number | 38711-20-5[1][3] |

| Molecular Formula | C6H15NO2[1] |

| Molecular Weight | 133.19 g/mol [3] |

| InChI | InChI=1S/C6H15NO2/c1-7(2)5-6(8-3)9-4/h6H,5H2,1-4H3[1][2] |

| InChIKey | HUYAEQCJNXODLQ-UHFFFAOYSA-N[1] |

| Canonical SMILES | CN(C)CC(OC)OC[2] |

Physicochemical Properties and Spectral Data

Understanding the physical and spectral characteristics of 2,2-dimethoxy-N,N-dimethylethanamine is crucial for its handling, purification, and structural elucidation in reaction monitoring.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 141.8 ± 20.0 °C at 760 mmHg[4] |

| Density | 0.9 ± 0.1 g/cm³[4] |

Synthesis and Reaction Mechanisms

The primary and most efficient route for the synthesis of 2,2-dimethoxy-N,N-dimethylethanamine is through the reductive amination of 2,2-dimethoxyacetaldehyde with dimethylamine.[1] This reaction proceeds in two key stages:

-

Iminium Ion Formation: The dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,2-dimethoxyacetaldehyde. This is followed by dehydration to form an unstable iminium salt intermediate.

-

In Situ Reduction: The iminium ion is then reduced in the same reaction vessel to the desired tertiary amine.

The choice of reducing agent is critical for the success of this transformation, influencing reaction efficiency and substrate compatibility.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 2,2-dimethoxy-n,n-dimethylethanamin | CAS#:38711-20-5 | Chemsrc [chemsrc.com]

- 5. Ethanamine, 2,2-dimethoxy-N-methyl- [webbook.nist.gov]

- 6. Ethanamine, 2,2-dimethoxy-N-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

Introduction

Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, also known by synonyms such as N,N-dimethylaminoacetaldehyde dimethyl acetal and N-(2,2-dimethoxyethyl)dimethylamine, is a versatile bifunctional molecule with significant applications in organic synthesis.[1] Its structure, featuring a nucleophilic tertiary amine and a masked aldehyde in the form of a dimethyl acetal, renders it a valuable C2 synthon. This compound serves as a key intermediate in the production of pharmaceuticals and fine chemicals, where the acetal group offers stability under basic and neutral conditions, allowing for chemical modifications at other parts of a molecule before unmasking the reactive aldehyde functionality through acid-catalyzed hydrolysis.[2][3]

This technical guide provides a comprehensive overview of the primary synthetic pathways to Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, offering a detailed examination of the underlying reaction mechanisms, experimental protocols, and a comparative analysis of the methodologies for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of the target compound and its precursors is paramount for safe and effective synthesis.

Table 1: Physicochemical Properties

| Property | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | 2-Bromo-1,1-dimethoxyethane |

| CAS Number | 38711-20-5[1] | 7252-83-7[4] |

| Molecular Formula | C₆H₁₅NO₂ | C₄H₉BrO₂[4] |

| Molecular Weight | 133.19 g/mol | 169.02 g/mol [4] |

| Boiling Point | ~64°C[1] | 148-150°C[4] |

| Flash Point | 32°C[1] | Not Specified |

| Density | Not Specified | 1.43 g/mL at 25°C[4] |

| Appearance | Clear, colorless to slightly yellow liquid[1] | Clear, colorless liquid[4] |

Safety Considerations: Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is classified as a flammable liquid and is moisture-sensitive. It is incompatible with strong oxidizing agents and strong acids and can cause skin, eye, and respiratory irritation.[1][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn, and all manipulations should be conducted in a well-ventilated fume hood.[6][7]

Core Synthesis Pathways

Two principal synthetic routes dominate the preparation of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-: nucleophilic substitution and reductive amination. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Pathway 1: Nucleophilic Substitution via Alkylation of Dimethylamine

This classical approach involves the S_N2 reaction of dimethylamine with 2-bromo-1,1-dimethoxyethane (bromoacetaldehyde dimethyl acetal). The carbon-bromine bond in 2-bromo-1,1-dimethoxyethane is polarized, rendering the carbon atom electrophilic and susceptible to attack by the nucleophilic dimethylamine.

Reaction Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom bearing the bromine atom, leading to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the bromide ion as the leaving group.

Caption: Figure 1: S_{N}2 Alkylation of Dimethylamine.

A significant challenge in the alkylation of amines is the potential for over-alkylation.[8] The product, a more substituted amine, can also be nucleophilic and react with the alkyl halide. However, in this specific synthesis, the formation of a quaternary ammonium salt is the primary concern if the reaction is not carefully controlled.

Experimental Protocol:

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-bromo-1,1-dimethoxyethane in a suitable solvent such as methanol.

-

Addition of Amine: Add an aqueous solution of dimethylamine to the reaction mixture. An excess of dimethylamine is often used to favor the desired mono-alkylation and to act as a base to neutralize the hydrobromic acid formed.

-

Reaction Conditions: Seal the vessel and heat the mixture. A typical temperature is around 50°C for several hours.[9]

-

Work-up and Purification: After cooling, the reaction mixture is typically extracted with an organic solvent like methylene chloride. The organic layer is then washed with a sodium bicarbonate solution and brine.[9] The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final product.[9]

Pathway 2: Reductive Amination of 2,2-Dimethoxyacetaldehyde

Reductive amination is a highly efficient and widely used method for the synthesis of amines.[2][10] This one-pot reaction involves the initial formation of an iminium ion from the reaction of 2,2-dimethoxyacetaldehyde and dimethylamine, which is then reduced in situ to the target amine.

Reaction Mechanism:

The reaction proceeds in two key steps:

-

Iminium Ion Formation: Dimethylamine acts as a nucleophile and attacks the carbonyl carbon of 2,2-dimethoxyacetaldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an iminium ion. This step is typically catalyzed by mild acid.[11]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final tertiary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[10] Sodium triacetoxyborohydride is often favored due to its mildness and tolerance of a wider range of functional groups.[10]

Caption: Figure 2: Reductive Amination Pathway.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,2-dimethoxyacetaldehyde in a suitable solvent (e.g., dichloromethane or methanol), add dimethylamine.

-

Iminium Ion Formation: The mixture is stirred, often in the presence of a mild acid catalyst like acetic acid, to facilitate the formation of the iminium ion.[12]

-

Reduction: The reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by techniques like TLC or GC-MS. Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate.

-

Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or vacuum distillation to afford pure Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.[13]

Comparative Analysis of Synthesis Pathways

Both nucleophilic substitution and reductive amination are viable methods for the synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. The choice of method will depend on several factors as outlined in the table below.

Table 2: Comparison of Synthesis Pathways

| Feature | Nucleophilic Substitution | Reductive Amination |

| Starting Materials | 2-Bromo-1,1-dimethoxyethane, Dimethylamine | 2,2-Dimethoxyacetaldehyde, Dimethylamine |

| Key Reagents | Base (excess dimethylamine or other) | Reducing agent (e.g., NaBH(OAc)₃), mild acid |

| Reaction Conditions | Often requires heating under pressure | Typically milder, often at room temperature |

| Advantages | Utilizes a commercially available bromoacetal. | Generally higher yielding and cleaner reactions. Avoids the use of alkyl halides. One-pot procedure. |

| Disadvantages | Potential for over-alkylation. Use of a lachrymatory and potentially hazardous bromo-compound. May require pressure equipment. | The aldehyde starting material can be less stable. |

| Scalability | Can be scalable, but safety with the bromoacetal is a concern. | Generally well-suited for scaling up. |

Characterization of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

The identity and purity of the synthesized product must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum would be expected to show signals for the N,N-dimethyl protons, the methylene protons adjacent to the nitrogen, the methine proton of the acetal, and the methoxy protons.

-

Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as C-N and C-O bonds.

Conclusion

The synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is readily achievable through two primary and effective pathways: nucleophilic substitution and reductive amination. While the alkylation of dimethylamine with 2-bromo-1,1-dimethoxyethane provides a direct route, the potential for side reactions and the handling of the bromoacetal require careful consideration. The reductive amination of 2,2-dimethoxyacetaldehyde offers a milder, often higher-yielding, and more controlled one-pot alternative. The selection of the optimal synthetic strategy will be dictated by the specific requirements of the research or development project, including scale, available resources, and safety infrastructure. This guide provides the foundational knowledge for chemists to make informed decisions and execute the synthesis of this valuable chemical intermediate with confidence and precision.

References

-

An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Google Patents. (n.d.). CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.

-

Google Patents. (1976, August 25). United States Patent (19). Retrieved from [Link]

-

Direct Asymmetric Reductive Amination of α-Keto Acetals. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). N, N -Dimethylformamide Diethyl Acetal. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-dimethoxy-N-methylethylamine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). CN112375004A - Preparation method of 2-(2-aminoethoxy)-1,1-dimethoxyethane.

-

Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

-

ResearchGate. (n.d.). H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethoxyethylmethylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN105481667B - A kind of method for purifying 2,2 dimethoxy acetaldehyde.

- Google Patents. (n.d.). CN105481667A - Method for purifying 2,2-dimethoxy acetaldehyde.

-

National Institutes of Health. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

-

YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 2,2-Dimethoxy-N-methylethanamine. Retrieved from [Link]

Sources

- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. asianpubs.org [asianpubs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. rsc.org [rsc.org]

A-Z Guide to Bredereck's Reagent: The Definitive Handbook for C2 Synthon Applications in Modern Synthesis

Abstract: This technical guide provides an in-depth exploration of tert-Butoxybis(dimethylamino)methane, widely known as Bredereck's Reagent. It serves as a comprehensive resource for researchers, chemists, and drug development professionals on the strategic application of this versatile aminal ester as a C2 synthon. The guide covers the reagent's fundamental physicochemical properties, core reactivity, and detailed mechanistic pathways. It further presents field-proven experimental protocols, comparative analyses against other common C2 synthons, and case studies illustrating its pivotal role in the synthesis of complex heterocyclic systems and natural products. The content is structured to deliver not only procedural steps but also the critical scientific reasoning behind methodological choices, ensuring both practical utility and a deep conceptual understanding.

The Strategic Role of C2 Synthons in Organic Chemistry

In the intricate field of retrosynthetic analysis, the conceptual disassembly of a target molecule into smaller, readily available building blocks, known as synthons, is a cornerstone of synthetic planning. Among these, C2 synthons—fragments representing a two-carbon chain with specific reactive potential—are of paramount importance, particularly for constructing carbon skeletons and introducing key functional groups.

Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, or Bredereck's Reagent, has emerged as a uniquely powerful and versatile C2 synthon.[1][2] Unlike simple C2 synthons, its aminal ester structure provides a masked formyl group equivalent, enabling it to function as a potent aminomethylenating and formylating agent under mild conditions.[1][3] This guide will dissect the properties and applications that establish Bredereck's Reagent as an indispensable tool in the modern synthetic chemist's arsenal.

Core Principles: Physicochemical Properties and Reactivity

Bredereck's Reagent is a bench-stable, colorless to slightly yellow liquid with a characteristic amine odor.[1][3] It is miscible with many non-polar aprotic solvents like toluene and cyclohexane but is reactive towards protic solvents.[1][3]

| Property | Value | Source |

| CAS Number | 5815-08-7 | [4] |

| Molecular Formula | C₉H₂₂N₂O | [4] |

| Molecular Weight | 174.28 g/mol | [4] |

| Boiling Point | 50-55 °C / 15 mmHg | [4] |

| Density | 0.844 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.422 |

The reagent's utility stems from its unique thermal decomposition pathway. Upon heating, it generates two highly reactive species in situ: a potent, non-nucleophilic base (tert-butoxide) and a key electrophilic species, the tetramethylformamidinium ion.[3][5][6][7] This dual generation is the causal factor behind its high reactivity with a wide range of C-H and N-H acidic compounds without the need for an external base.[5][6][7]

Mechanism of Action

The generally accepted mechanism proceeds through several key steps:

-

In Situ Activation: Thermal conditions or the presence of an acidic proton facilitates the elimination of tert-butanol, forming the electrophilic tetramethylformamidinium ion and the tert-butoxide base.[3][8]

-

Deprotonation: The strong tert-butoxide base deprotonates the acidic substrate (e.g., the α-carbon of a ketone), generating a nucleophilic carbanion.[3]

-

Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbon of the formamidinium ion.[3]

-

Elimination & Hydrolysis: The resulting intermediate eliminates a molecule of dimethylamine to yield a stable enamine.[3][8] Subsequent aqueous workup hydrolyzes this enamine to afford the final formylated product, typically a β-ketoaldehyde.[3]

Core Synthetic Applications

The reagent's primary utility lies in the formylation and subsequent cyclization reactions, making it a cornerstone for synthesizing a vast array of heterocyclic compounds crucial in medicinal chemistry.

Formylation of Active Methylene Compounds

Bredereck's reagent is exceptionally effective for the formylation of ketones, esters, lactones, and other compounds with activated C-H bonds.[3][9] This reaction introduces a "CHO" group at the alpha position, yielding β-dicarbonyl compounds or their enamine precursors, which are highly valuable synthetic intermediates.[3][9]

Field Insight: The reaction is typically performed by heating the substrate with a slight excess (1.1-1.5 equivalents) of Bredereck's reagent, either neat or in a high-boiling aprotic solvent like toluene. The choice to run the reaction neat is often preferred for efficiency, as the reagent itself can serve as the solvent, simplifying the procedure and workup.

Synthesis of Heterocyclic Systems

The enaminones and related intermediates produced from the initial formylation are prime substrates for cyclocondensation reactions. By reacting these intermediates with dinucleophiles such as ammonium acetate, guanidine, or hydrazine, a wide variety of heterocyclic rings can be constructed.[9][10] This strategy is central to the synthesis of:

Field-Validated Experimental Protocols

Adherence to validated protocols is critical for reproducibility and safety. The following sections detail standard procedures for common transformations using Bredereck's Reagent.

General Handling and Safety Precautions

Bredereck's Reagent is a flammable liquid and can cause skin, eye, and respiratory irritation.[11]

-

Handling: Always handle in a well-ventilated chemical fume hood.[12] Use spark-proof tools and explosion-proof equipment.[12]

-

PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids, away from sources of ignition.[11][12]

-

Incompatibilities: Avoid contact with water, protic solvents, and strong oxidizing agents.[1][11]

Protocol 1: Formylation of an Aryl Methyl Ketone (e.g., Acetophenone)

This protocol describes the synthesis of 3-(dimethylamino)-1-phenylprop-2-en-1-one, a key enaminone intermediate.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq).

-

Reagent Addition: Add Bredereck's Reagent (1.2 eq) to the flask.

-

Reaction Conditions: Heat the mixture to 100-110 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the volatile byproducts (tert-butanol, dimethylamine) under reduced pressure.

-

The resulting crude product, often a solid or viscous oil, can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or silica gel chromatography to yield the pure enaminone.

-

Expert Insight: The reaction is driven by the removal of volatile byproducts. Performing the reaction under a gentle stream of nitrogen can help drive the equilibrium forward, though a reflux condenser is sufficient in most cases. The lack of an external solvent simplifies purification significantly.

Protocol 2: N-Formylation of an Aniline

This protocol demonstrates the use of Bredereck's Reagent for the efficient formylation of primary or secondary amines.

Methodology:

-

Reaction Setup: Dissolve the aniline (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add Bredereck's Reagent (1.1 eq) dropwise to the stirred solution at room temperature.[3] A mild exotherm may be observed.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours.[3] Monitor the reaction by TLC.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-formylated product.

-

Comparative Analysis with Other C2 Synthons

While several reagents can achieve formylation, Bredereck's Reagent offers a distinct profile of reactivity and handling advantages.

| Reagent | Structure | Key Advantages | Key Disadvantages |

| Bredereck's Reagent | t-BuOCH(NMe₂)₂ | Generates base in situ; mild conditions; high yields; bench-stable.[3][5][6] | Higher molecular weight; cost can be a factor. |

| DMF-DMA | (MeO)₂CHNMe₂ | Widely used; effective for many substrates. | Requires higher temperatures; methanol byproduct can be problematic.[10] |

| Vilsmeier Reagent | [ClCH=NMe₂]⁺Cl⁻ | Highly reactive; classic reagent for aromatic formylation. | Highly moisture-sensitive; corrosive; requires stoichiometric base. |

| Eschenmoser's Salt | [CH₂=NMe₂]⁺I⁻ | Excellent for methylenation, not formylation. | Different reactivity profile; primarily a C1 synthon for aminomethylation. |

Trustworthiness of Protocol: The key advantage of Bredereck's Reagent is its self-validating system. The in situ generation of the tert-butoxide base ensures that the deprotonation step is efficient and directly coupled to the presence of the electrophile, minimizing side reactions that can occur when using strong external bases like NaH or LDA.[5][6] This inherent coupling of base generation and electrophile formation leads to cleaner reactions and more reliable outcomes.

Conclusion and Future Outlook

Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (Bredereck's Reagent) stands as a premier C2 synthon for formylation and aminomethylenation reactions. Its capacity to generate both a strong base and a potent electrophile in situ from a single, stable molecule provides a streamlined and highly efficient pathway for the synthesis of complex molecules.[5][6][7] Its application in constructing diverse heterocyclic scaffolds ensures its continued and expanding role in drug discovery, natural product synthesis, and materials science.[2][9][10] Future research will likely focus on expanding its utility in asymmetric synthesis and biocatalytic cascades, further cementing its status as an indispensable synthetic tool.

References

- Material Safety Data Sheet - tert-Butoxybis(dimethylamino)methane. Cole-Parmer.

- Application Notes and Protocols for Formylation using Dimethoxymethanamine (Bredereck's Reagent). Benchchem.

-

tert-Butoxybis(dimethylamino)methane. Wikipedia. [Link]

- SAFETY DATA SHEET - tert-Butoxy bis(dimethylamino)methane. Sigma-Aldrich.

- Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | 38711-20-5. Benchchem.

- tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent).

- tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Thieme Chemistry.

- Bredereck's reagent. Enamine.

- Bredereck's Reagent. DrugFuture.

- Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis.

- SAFETY DATA SHEET - tert-Butoxybis(dimethylamino)methane. Fisher Scientific.

- Safety of [5815-08-7]. Ambeed.com.

- UCHEM-BREDERECK'S REAGENT. UCHEM.

- Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis | Request PDF.

- tert-Butoxy-bis(dimethylamino)methane [Bredereck's reagent, t-BuOCH(NMe2)2] (Figure 1) is a useful reagent for a- methylation, a-methylenation, and a-amination of several carbonyl systems or compounds with an active CH group.

Sources

- 1. Bredereck's reagent - Enamine [enamine.net]

- 2. Dimethylformamide Acetals and Bredereck’s Reagent as Building Blocks in Natural Products Total Synthesis [ouci.dntb.gov.ua]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bredereck's Reagent [drugfuture.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. myuchem.com [myuchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Architect of Complexity: A Technical Guide to Bredereck's Reagent and its Mechanism of Action in Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Chemical Nomenclature and Identifying Our Subject

In the landscape of organic synthesis, precision in nomenclature is paramount. The query "Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" presents an ambiguity. While it structurally describes 2,2-dimethoxy-N,N-dimethylethanamine (CAS 38711-20-5), a valuable reagent in its own right, the vast body of literature concerning a powerful formylating agent with a similar functional core points overwhelmingly to tert-butoxybis(dimethylamino)methane (CAS 5815-08-7). This latter compound is widely known in the scientific community as Bredereck's Reagent . Given the request for an in-depth guide on the "mechanism of action in synthesis," this whitepaper will focus on the well-documented and mechanistically rich chemistry of Bredereck's Reagent, the likely subject of interest for advanced applications.

Introduction to Bredereck's Reagent: A Versatile Tool for C-C Bond Formation

Bredereck's reagent, an aminal ester, is a powerful and versatile C1 building block in organic synthesis.[1][2] It is a bench-stable, colorless to slightly yellow liquid with a characteristic amine-like odor.[3][4] Its primary utility lies in its ability to react with C-H and N-H acidic compounds, effectively introducing a formyl group (-CHO) or its enamine equivalent.[4] This reactivity has made it an indispensable tool for the synthesis of a wide array of organic molecules, from simple open-chain products like aldehydes and ketones to complex heterocyclic rings, which are foundational in medicinal chemistry.[1][2][5]

The reagent is miscible with many nonpolar aprotic solvents such as toluene, cyclohexane, and diethyl ether, but it is reactive towards protic solvents.[3] Its reactions are typically conducted under anhydrous conditions to prevent premature decomposition.[6]

The Core Mechanism of Action: A Symphony of In Situ Generation

The efficacy of Bredereck's reagent stems from its ability to generate a highly reactive electrophilic species and a strong base in situ.[4][7][8] This dual nature obviates the need for a separate strong base, streamlining synthetic procedures and often leading to high yields under relatively mild conditions.[4] The generally accepted mechanism can be dissected into a series of logical steps:

2.1. Activation and Formation of the Electrophilic Species

The reaction is initiated by the thermal decomposition of Bredereck's reagent or in the presence of an acidic proton from the substrate. This leads to the elimination of tert-butanol and the formation of the highly electrophilic tetramethylformamidinium ion .[4]

2.2. Deprotonation of the Substrate

Concurrently, the elimination of tert-butanol generates the tert-butoxide anion, a strong base. This base then deprotonates the C-H or N-H acidic substrate, creating a nucleophilic carbanion or an analogous nitrogen-centered anion.[4]

2.3. Nucleophilic Attack and Adduct Formation

The newly formed nucleophilic substrate readily attacks the electrophilic carbon of the tetramethylformamidinium ion, forming an intermediate adduct.[4]

2.4. Elimination and Formation of the Enamine

This adduct is transient and undergoes elimination of a molecule of dimethylamine. This final step of the condensation reaction results in the formation of a stable enamine or a formamidine intermediate.[4][6]

2.5. Hydrolysis to the Final Product

For many applications, a final aqueous workup is employed to hydrolyze the enamine or formamidine, yielding the desired formylated product, often a β-ketoaldehyde or a related derivative.[4]

Diagrammatic Representation of the Core Mechanism:

Sources

- 1. Dimethylformamide Acetals and Bredereck’s Reagent as Building Blocks in Natural Products Total Synthesis [ouci.dntb.gov.ua]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Bredereck's reagent - Enamine [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. myuchem.com [myuchem.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

"Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

This technical guide provides a comprehensive analysis of the spectral data for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS No. 38711-20-5), a versatile C2 synthon used in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in established scientific principles and field-proven insights.

Introduction: The Compound in Profile

Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, also known as dimethylaminoacetaldehyde dimethyl acetal, is a valuable reagent in synthetic chemistry.[2] Its structure features a protected aldehyde (as a dimethyl acetal) and a nucleophilic dimethylamino group. This configuration allows it to serve as a building block for introducing a two-carbon unit with a latent aldehyde functionality, which is stable under basic and neutral conditions.[1]

Table 1: Physicochemical Properties of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

| Property | Value | Source |

| CAS Number | 38711-20-5 | PubChem[2] |

| Molecular Formula | C₆H₁₅NO₂ | PubChem[2] |

| Molecular Weight | 133.19 g/mol | PubChem[2] |

| Boiling Point | 141.8 ± 20.0 °C at 760 mmHg | ChemSrc[3] |

| Density | 0.9 ± 0.1 g/cm³ | ChemSrc[3] |

| Flash Point | 32.2 ± 0.0 °C | ChemSrc[3] |

The following sections will detail the analytical workflows and spectral interpretations that confirm the compound's structure and purity.

Mass Spectrometry (MS): Elucidating the Molecular Fragmentation

Mass spectrometry is a destructive analytical technique that provides critical information about a compound's molecular weight and structural fragments. For a volatile, low-molecular-weight compound like Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The electron ionization (EI) mass spectrum available from the NIST Mass Spectrometry Data Center serves as the basis for this analysis.[2]

Interpretation of the Mass Spectrum

The mass spectrum reveals the molecular ion peak (M⁺) and a series of fragment ions. The molecular ion is expected at m/z 133, corresponding to the molecular weight of the compound. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and radical species.

-

Key Fragmentation Pathway: A dominant fragmentation mechanism for this molecule is the alpha-cleavage adjacent to the nitrogen atom, which is a common and energetically favorable process for amines. This leads to the formation of a stable, resonance-stabilized iminium ion. Another significant cleavage occurs at the acetal group.

Table 2: Key Fragments in the EI-Mass Spectrum

| m/z | Proposed Fragment | Significance |

| 133 | [C₆H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 102 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 75 | [CH(OCH₃)₂]⁺ | Acetal fragment |

| 58 | [CH₂N(CH₃)₂]⁺ | Base peak; stable iminium ion from alpha-cleavage |

| 45 | [CH₂OCH₃]⁺ | Methoxy-methyl fragment |

Visualization of Key Fragmentation

The following diagram illustrates the primary alpha-cleavage leading to the formation of the base peak at m/z 58.

Caption: Key EI-MS fragmentation of the parent molecule.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250 °C, using a split or splitless injection mode.

-

Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program can start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min. Helium is used as the carrier gas at a constant flow rate.

-

Mass Spectrometry: The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV. Data is acquired over a mass range of m/z 40-400.

-

Data Analysis: Identify the analyte peak in the total ion chromatogram and analyze the corresponding mass spectrum, comparing it against a reference library (e.g., NIST).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The spectrum for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- was sourced from Bio-Rad Laboratories, Inc. via PubChem, acquired using an Attenuated Total Reflectance (ATR) technique.[2]

Interpretation of the IR Spectrum

The IR spectrum is characterized by strong C-H, C-O, and C-N bond vibrations. The absence of a strong, broad peak around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine, and the lack of a sharp carbonyl (C=O) peak around 1700 cm⁻¹ validates the presence of the acetal protecting group.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2950-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Confirms the hydrocarbon framework. The peak around 2830 cm⁻¹ is characteristic of C-H stretching in methoxy groups. |

| 2800-2750 | C-H Stretch | N-CH₃ | Bohlmann bands, characteristic of tertiary amines. |

| 1200-1050 | C-O Stretch | Acetal (C-O-C) | Strong, characteristic absorptions confirming the acetal group. |

| 1150-1085 | C-N Stretch | Aliphatic Amine | Confirms the presence of the C-N bond. |

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The data cited here is available from Sigma-Aldrich Co. LLC.[2]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum shows four distinct signals, consistent with the four unique proton environments in the molecule.

Caption: Structure with proton environments labeled.

Table 4: ¹H NMR Spectral Data

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~2.25 | Singlet | 6H | N(CH₃)₂ | Six equivalent protons on the two methyl groups attached to the nitrogen. The singlet indicates no adjacent protons. |

| b | ~3.35 | Singlet | 6H | OCH₃ | Six equivalent protons on the two methoxy groups. Deshielded by the electronegative oxygen atoms. |

| c | ~4.40 | Triplet | 1H | CH | The single proton on the acetal carbon is deshielded by two oxygens. It is split into a triplet by the two adjacent CH₂ protons (n+1 rule). |

| d | ~2.45 | Doublet | 2H | CH₂ | The two protons are adjacent to the CH proton, resulting in a doublet. They are deshielded by the adjacent nitrogen atom. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show four signals, corresponding to the four chemically non-equivalent carbon environments.

Table 5: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~45 | N(CH₃)₂ | The two equivalent methyl carbons attached to the nitrogen. |

| ~54 | OCH₃ | The two equivalent methoxy carbons, deshielded by the attached oxygen. |

| ~60 | CH₂ | The methylene carbon adjacent to the nitrogen. |

| ~104 | CH | The acetal carbon, significantly deshielded by two directly attached oxygen atoms. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00) if precise chemical shift referencing is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field homogeneity is optimized (shimming).

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to produce a spectrum with singlets for each carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the internal standard.

Workflow Visualization

Caption: General workflow for NMR structural elucidation.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a complete and unambiguous characterization of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. The MS data confirms the molecular weight and offers predictable fragmentation patterns, the IR spectrum verifies the presence of key functional groups and the absence of others, and the NMR spectra provide a definitive map of the carbon-hydrogen framework. This comprehensive spectral dataset serves as a reliable benchmark for quality control and reaction monitoring for any researcher utilizing this important synthetic building block.

References

-

2,2-dimethoxy-n,n-dimethylethanamin | CAS#:38711-20-5 | Chemsrc. Available at: [Link]

-

Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comprehensive Technical Guide to Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking a Versatile Synthetic Building Block

In the intricate world of organic synthesis, the ability to introduce functional groups with precision and control is paramount. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS No. 38711-20-5), also known as N,N-dimethylaminoacetaldehyde dimethyl acetal, emerges as a highly valuable and versatile reagent. Its core utility lies in its function as a stable, masked equivalent of N,N-dimethylaminoacetaldehyde. The acetal moiety confers stability under neutral and basic conditions, allowing chemists to perform various transformations on other parts of a molecule without premature reaction of the aldehyde.[1] Upon exposure to acidic conditions, the acetal is readily hydrolyzed, revealing the reactive aldehyde for subsequent cyclization, condensation, or addition reactions. This guide provides an in-depth exploration of its physical properties, synthesis, core reactivity, and essential handling protocols, designed to empower researchers in leveraging its full synthetic potential.

Section 1: Chemical Identity and Physical Properties